REACTION_CXSMILES
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[C:1]([OH:5])(=[O:4])[CH:2]=O.[C:6](#[N:8])[CH3:7].[CH:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.S(=O)(=O)(O)[OH:16]>>[C:6]([N:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:2][C:1]([OH:5])=[O:4])(=[O:16])[CH3:7]
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Name
|
|
Quantity
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195 g
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Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
760 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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a duration of only 6 hr
|
Duration
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6 h
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Type
|
CUSTOM
|
Details
|
15 min.
|
Duration
|
15 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N(CC(=O)O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |